Ethyl 4-methyl-3-(trifluoromethyl)benzoate

Overview

Description

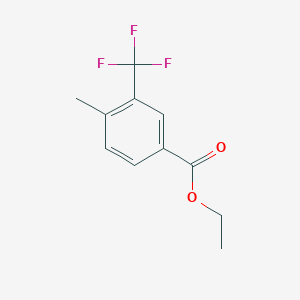

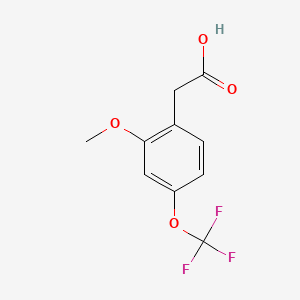

Ethyl 4-methyl-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H9F3O2 . It is an ester, which is a class of compounds commonly encountered in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a trifluoromethyl group (-CF3), a methyl group (-CH3), and an ester group (-COOCH2CH3) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, aminolysis to form amides, and reduction to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 218.1725 . The compound’s density is approximately 1.268 g/mL at 25 °C .Scientific Research Applications

Interaction with Sulfur Tetrafluoride

- Ethyl 4-methyl-3-(trifluoromethyl)benzoate's interaction with sulfur tetrafluoride in anhydrous hydrogen fluoride solution is of interest. This interaction leads to various transformations and reactions that are significant in chemical synthesis and analysis (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Synthesis of Peptidyl Compounds

- The compound plays a role in the synthesis of peptidyl compounds, which have potential applications in medicinal chemistry and drug development. For instance, its derivative was used in the synthesis of a proteinase inhibitor (Angelastro, Bey, Mehdi, & Peet, 1992).

Antihyperglycemic Agents

- In the synthesis of antihyperglycemic agents, derivatives of this compound have been found effective. These compounds show significant effects in reducing plasma glucose levels (Kees et al., 1996).

Hydrogen-Bonded Supramolecular Structures

- The compound contributes to the formation of hydrogen-bonded supramolecular structures. These structures are important in understanding molecular interactions and the design of new materials (Portilla et al., 2007).

Renewable PET Production

- In the context of renewable PET (Polyethylene Terephthalate) production, derivatives of this compound are used as catalysts in reactions involving ethylene and biomass-derived furans (Pacheco et al., 2015).

Separation of Aromatic Hydrocarbons

- The compound is involved in the separation of aromatic hydrocarbons from alkanes, highlighting its potential use in industrial processes and chemical separations (Arce et al., 2007).

Inhibition of Juvenile Hormone Synthesis

- It has been used in studies related to the inhibition of juvenile hormone synthesis, indicating its relevance in insect biochemistry and potential applications in pest control (Kaneko et al., 2011).

Preparation of Esters of Carboxylic and Phosphoric Acid

- This compound is utilized in the preparation of esters of carboxylic and phosphoric acids, demonstrating its utility in organic synthesis (Mitsunobu & Yamada, 1967).

Anti-Juvenile Hormone Agents Synthesis

- Its derivatives are synthesized as anti-juvenile hormone agents, again highlighting its importance in insect physiology and control strategies (Kuwano et al., 2008).

Bromine Atom-Transfer Radical Addition

- The compound is used in bromine atom-transfer radical addition reactions, which are significant in the field of organic chemistry (Yorimitsu et al., 2001).

X-Ray Crystallography

- This compound is used in X-ray crystallography studies to determine molecular structures, aiding in the understanding of molecular geometry and interactions (Manolov, Morgenstern, & Hegetschweiler, 2012).

Anti-Juvenile Hormone Activity

- Its use in studying anti-juvenile hormone activity in insects provides insights into insect development and potential methods for pest control (Yamada et al., 2016).

Ziegler-Natta Catalysts

- The compound is relevant in the study of Ziegler-Natta catalysts, which are used in polymerization processes (Sacchi et al., 1991).

Safety and Hazards

This compound should be handled with care to avoid all personal contact, including inhalation . It should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided . The containers should be kept securely sealed when not in use .

Properties

IUPAC Name |

ethyl 4-methyl-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-3-16-10(15)8-5-4-7(2)9(6-8)11(12,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNBCCNMNJHRBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2968543.png)

![N-[2-(4-Propan-2-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2968545.png)

![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2968553.png)

![2-ethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2968557.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2968558.png)

![Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2968560.png)

![3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride](/img/structure/B2968561.png)